6-methyl-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide
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Overview
Description
6-methyl-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide is a compound notable for its intricate structure combining elements from various chemical families. These include thiophene, oxadiazole, triazole, and nicotinamide. The compound finds potential use in multiple scientific fields due to its complex molecular configuration.
Scientific Research Applications
6-methyl-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide holds significant promise in scientific research:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Potential for studying its interactions with biological macromolecules.
Medicine: : Exploring its potential as a pharmacologically active agent.
Industry: : Use in the development of materials with specific properties, such as conductivity or reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide typically involves multiple reaction steps:
Synthesis of the thiophene-containing intermediate: : This step often involves the formation of a thiophene ring structure through reactions such as halogenation and subsequent cyclization.
Formation of the 1,2,4-oxadiazole ring: : Through a cyclization reaction involving suitable precursors.
Construction of the 1,2,3-triazole ring: : Achieved via azide-alkyne cycloaddition, commonly referred to as a "click" reaction.
Attachment of the nicotinamide group: : This final step typically involves condensation reactions, ensuring the integration of the nicotinamide moiety into the compound.
Industrial Production Methods
Scaling up the synthesis to industrial levels would likely involve optimization of each reaction step to ensure high yields, purity, and cost-effectiveness. Industrial methods would include:
Flow chemistry: to enhance reaction efficiency and safety.
Batch processing: with carefully controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound is versatile and can undergo various types of chemical reactions, including:
Oxidation: : Oxidative reagents may modify the thiophene or nicotinamide groups, potentially leading to new derivatives with varied properties.
Reduction: : Reductive conditions could affect multiple parts of the molecule, particularly the triazole and oxadiazole rings.
Substitution: : The molecule can participate in substitution reactions where functional groups are replaced or modified.
Common Reagents and Conditions
Reagents such as potassium permanganate (for oxidation), sodium borohydride (for reduction), and nucleophiles/electrophiles (for substitution) are often employed. Reaction conditions vary widely, from room temperature to elevated temperatures, and may require the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
Depending on the reaction, major products may include modified versions of the original compound with alterations to the thiophene, oxadiazole, triazole, or nicotinamide groups.
Mechanism of Action
Mechanism by which the Compound Exerts its Effects
The mechanism of action often involves the compound interacting with specific biological targets , such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Molecular Targets and Pathways Involved
The primary molecular targets could include proteins involved in metabolic pathways or signal transduction pathways . The exact pathways would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
When compared with similar compounds, such as those containing single ring structures (either thiophene or oxadiazole or triazole), 6-methyl-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide exhibits greater complexity and diversity in reactivity .
List of Similar Compounds
Some similar compounds include:
Thiophene derivatives
Oxadiazole derivatives
Triazole derivatives: Each with unique properties but lacking the multifunctional synergy found in this compound.
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Properties
IUPAC Name |
6-methyl-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2S/c1-11-2-3-12(8-19-11)16(25)18-5-6-24-9-14(21-23-24)17-20-15(22-26-17)13-4-7-27-10-13/h2-4,7-10H,5-6H2,1H3,(H,18,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUJFGFJJKPHOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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